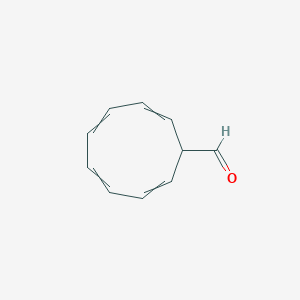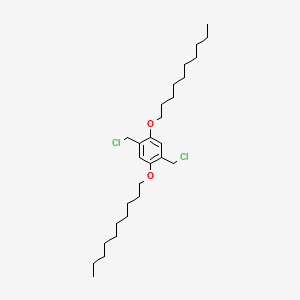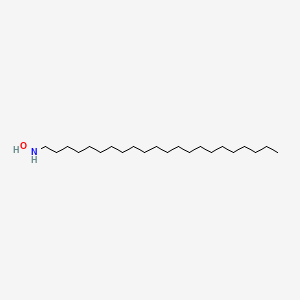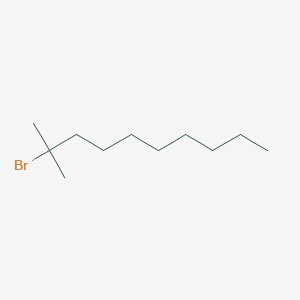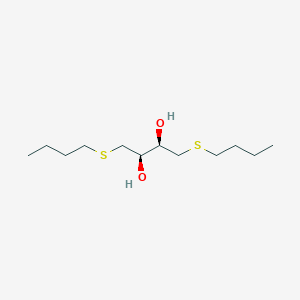![molecular formula C17H15F3N4O5 B14247274 2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine CAS No. 210107-39-4](/img/structure/B14247274.png)
2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine is a synthetic nucleoside analog This compound is characterized by the presence of a trifluoromethyl group and a diazirine ring, which are known for their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazirine ring: This is achieved through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Coupling with uridine: The diazirine-containing intermediate is then coupled with 2’-deoxyuridine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and diazirine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions due to its diazirine group, which can form covalent bonds upon UV irradiation.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The diazirine group allows for covalent bonding with target molecules upon UV activation, making it a valuable tool for studying molecular interactions and identifying binding partners.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-{4-(trifluoromethyl)phenyl}uridine: Lacks the diazirine ring but retains the trifluoromethyl group.
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}cytidine: Similar structure but with a cytidine base instead of uridine.
Uniqueness
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination provides distinct chemical properties, such as the ability to form covalent bonds upon UV activation, making it particularly useful in photoaffinity labeling and molecular interaction studies.
Properties
CAS No. |
210107-39-4 |
|---|---|
Molecular Formula |
C17H15F3N4O5 |
Molecular Weight |
412.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H15F3N4O5/c18-17(19,20)16(22-23-16)9-3-1-8(2-4-9)10-6-24(15(28)21-14(10)27)13-5-11(26)12(7-25)29-13/h1-4,6,11-13,25-26H,5,7H2,(H,21,27,28)/t11-,12+,13+/m0/s1 |
InChI Key |
GTCQKELZFZJEFP-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


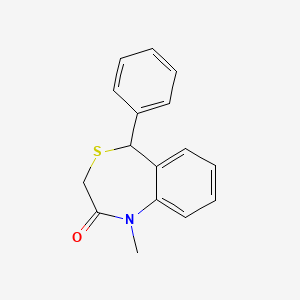
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
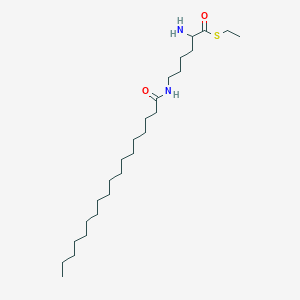
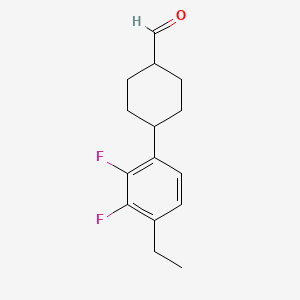
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
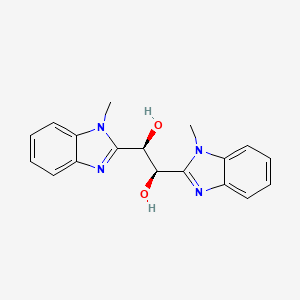
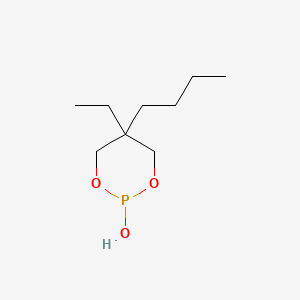

![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
